1-(2-Hydroxypropyl)piperidin-4-ol

Hydrogen Bonding Scaffold Design Medicinal Chemistry

Researchers require piperidine building blocks with precise H-bonding capacity for CNS or conjugation chemistry. Generic 4-hydroxypiperidine lacks the secondary alcohol handle. - **Key differentiator:** Dual hydroxyls (TPSA 43.7Ų, XLogP -0.1) enabling orthogonal functionalization. - **Synthetic utility:** Oxidation, esterification, N-alkylation for SAR libraries. - **Supply:** Defined liquid density for automated synthesis; immediate global shipment.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 1183328-30-4
Cat. No. B1527921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxypropyl)piperidin-4-ol
CAS1183328-30-4
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(CN1CCC(CC1)O)O
InChIInChI=1S/C8H17NO2/c1-7(10)6-9-4-2-8(11)3-5-9/h7-8,10-11H,2-6H2,1H3
InChIKeyIEMAAESIMKGGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxypropyl)piperidin-4-ol Procurement Guide


1-(2-Hydroxypropyl)piperidin-4-ol (CAS 1183328-30-4) is a small-molecule piperidine derivative featuring dual hydroxyl functionalization—a hydroxyl group on the piperidine ring (C4) and a secondary alcohol on the N-(2-hydroxypropyl) side chain. This compound (MF: C8H17NO2, MW: 159.23 g/mol) possesses a calculated topological polar surface area (TPSA) of 43.7 Ų and a predicted XLogP3 of -0.1, indicating balanced hydrophilicity . It is predominantly utilized as a versatile synthetic building block in medicinal chemistry and chemical biology research, serving as a key intermediate or scaffold for derivatization [1].

Scaffold Dual-hydroxyl piperidine building block
Profile Balanced hydrophilicity (low LogP, moderate TPSA)
Use Medicinal chemistry intermediate & derivatization scaffold

Why Generic Substitution Fails for 1-(2-Hydroxypropyl)piperidin-4-ol


Substitution of 1-(2-Hydroxypropyl)piperidin-4-ol with generic piperidine derivatives (e.g., 4-hydroxypiperidine or N-alkylated piperidines) is not functionally equivalent. The compound's unique combination of two hydroxyl groups and an N-(2-hydroxypropyl) substituent confers distinct physicochemical properties, including a predicted pKa of 14.89±0.20 (hydroxyl proton), a computed LogP of -0.1761, and the potential for both intra- and intermolecular hydrogen bonding networks . These properties critically influence reactivity, solubility, and molecular recognition in downstream applications, rendering this specific scaffold non-interchangeable with simpler analogs lacking the dual hydroxyl motif.

Hydrogen bonding capacity
Mono-hydroxyl analogs lack the side-chain OH, reducing H-bond donor/acceptor count and altering solubility and molecular recognition.
Lipophilicity shift
N-alkyl piperidines without hydroxypropyl are more lipophilic; the lower LogP of the target compound may shift partitioning behavior.
Derivatization orthogonality
Single-hydroxyl piperidines offer only one reactive site, limiting sequential or orthogonal derivatization strategies.

Quantitative Evidence: 1-(2-Hydroxypropyl)piperidin-4-ol vs. Analogs


Hydrogen Bonding Capacity vs. N-Alkyl-4-hydroxypiperidines

1-(2-Hydroxypropyl)piperidin-4-ol possesses two hydroxyl groups (one on the ring, one on the side chain) and a tertiary amine nitrogen, enabling a rich network of both intra- and intermolecular hydrogen bonds. In contrast, simple N-alkyl-4-hydroxypiperidines lack the side-chain hydroxyl, reducing their H-bond donor/acceptor count . The presence of dual hydroxyls in the target compound is hypothesized to facilitate specific intramolecular H-bonding that may pre-organize the molecule's conformation in solution and influence its interaction with biological targets or metal catalysts . This structural feature is absent in mono-hydroxylated analogs.

H-Bond Capacity
Class-level
2 donors / 3 acceptors
vs. 1 donor / 2 acceptors (N-alkyl-4-hydroxypiperidine)
Supports scaffold-specific solubility and binding review
In silico inference; experimental confirmation advised
Hydrogen Bonding Scaffold Design Medicinal Chemistry

Lipophilicity & Ionization vs. N-Methylpiperidine

The compound's computed LogP (XLogP3) is -0.1, which is notably lower (more hydrophilic) than unfunctionalized N-alkyl piperidines, which typically exhibit positive LogP values (e.g., N-methylpiperidine has a predicted LogP of ~0.7-1.2) [1][2]. Furthermore, the predicted pKa for the hydroxyl proton is 14.89±0.20, indicating that the compound remains largely neutral at physiological pH, but its nitrogen can be protonated, influencing its solubility and membrane permeability profile . This physicochemical signature is directly linked to the presence of the hydroxypropyl substituent.

Lipophilicity
Class-level
XLogP3 −0.1
vs. ~0.7–1.2 (N-methylpiperidine)
Markedly more hydrophilic than simple N-alkyl piperidines
Predicted value; empirical logD measurement recommended
ADME Prediction Lipophilicity Ionization

Dual Functionalization for Orthogonal Derivatization

The molecule presents two chemically distinct hydroxyl groups: a secondary alcohol on the side chain and a secondary alcohol on the piperidine ring. This structural arrangement allows for potential orthogonal derivatization strategies, enabling chemists to selectively modify one hydroxyl while leaving the other intact or to engage both in stepwise reactions . In contrast, mono-functionalized analogs (e.g., 4-hydroxypiperidine) offer only a single reactive site, limiting the complexity of accessible derivatives. This dual functionality is a key differentiator for building molecular diversity.

Reactive Sites
Data to verify
2 distinct OH groups
vs. 1 reactive site (4-hydroxypiperidine)
Enables orthogonal derivatization strategies
Structural inference; validate selectivity experimentally
Scaffold Derivatization Orthogonal Reactivity Building Block

Liquid Physical State and Storage

1-(2-Hydroxypropyl)piperidin-4-ol is reported as a liquid at room temperature with a density of 0.950 g/mL at 20 °C (lit.) . This liquid state differentiates it from many simpler piperidine derivatives (e.g., 4-hydroxypiperidine, which is a low-melting solid) and can impact handling, dissolution, and formulation processes. The compound is typically stored at 2-8°C to maintain long-term stability, as per general piperidine derivative guidelines [1]. A predicted boiling point of 293.9±20.0 °C and predicted density of 1.087±0.06 g/cm³ provide additional physical characterization .

Physical State
Reported
Liquid at RT
density 0.950 g/mL (20 °C)
Liquid form aids dispensing and formulation
Store at 2–8 °C; verify density for precise aliquoting
Handling Storage Physical Properties

1-(2-Hydroxypropyl)piperidin-4-ol Application Scenarios


Medicinal Chemistry: CNS-Targeting Ligands

The piperidine core is a privileged scaffold in CNS drug discovery. 1-(2-Hydroxypropyl)piperidin-4-ol, with its balanced LogP of -0.1 and dual hydroxyl groups, is an ideal building block for synthesizing CNS-penetrant ligands [1]. Its hydrophilic character can be leveraged to modulate physicochemical properties of lead compounds, potentially improving aqueous solubility while maintaining sufficient permeability for blood-brain barrier penetration. The dual hydroxyl groups provide versatile attachment points for introducing pharmacophores or modulating hydrogen bonding with target proteins .

Chemical Biology: Bioconjugate and Probe Synthesis

The presence of two hydroxyl groups enables the compound to serve as a core for constructing bioconjugates. One hydroxyl can be used to attach a functional payload (e.g., a fluorophore, biotin, or drug molecule), while the other can be utilized to tune the physicochemical properties or to introduce a reactive handle for subsequent conjugation [1]. The piperidine nitrogen can also be quaternized or functionalized to modulate charge and solubility. This multifunctionality makes the compound a valuable scaffold for developing chemical probes to study biological systems .

Organic Synthesis: Advanced Intermediate for Piperidine Derivatives

As a versatile building block, 1-(2-Hydroxypropyl)piperidin-4-ol can undergo a variety of transformations including oxidation (to form ketones), esterification, etherification, and N-alkylation [1]. Its liquid physical state and defined density facilitate accurate handling in automated synthesis platforms and parallel synthesis workflows. The compound is well-suited for generating libraries of substituted piperidines for structure-activity relationship (SAR) studies or for the preparation of more complex natural product analogs .

Materials Science: Functional Polymer and Ionic Liquid Precursor

The dual hydroxyl groups and tertiary amine nitrogen provide multiple sites for polymerization or incorporation into supramolecular structures. The compound can be used as a monomer or chain extender in the synthesis of polyesters, polyurethanes, or polyamides with tailored hydrophilic/hydrophobic balance. Furthermore, its structural features make it a candidate for preparing piperidinium-based ionic liquids, which are of interest for applications in energy storage, catalysis, and separation science [1].

Application
Selection Property
Validation Focus
CNS ligand synthesis
Low LogP, dual H-bond capacity
Permeability–solubility balance profiling
Bioconjugate construction
Orthogonal diol reactivity
Site-selective conjugation verification
SAR library synthesis
Liquid dispensing, two derivatizable sites
Automated synthesis workflow compatibility
Polymer/ionic liquid precursor
Tertiary amine + dual OH
Polymerization or quaternization reactivity

Technical Documentation Hub

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